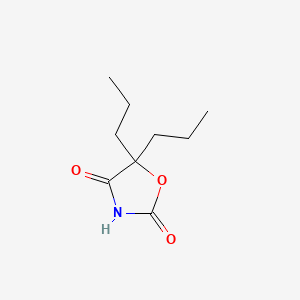

2,4-Oxazolidinedione, 5,5-dipropyl-

Description

Historical Context of Oxazolidinedione Chemistry Research

The study of oxazolidinone-based compounds has a rich history, leading to significant advancements in medicinal chemistry. The core structure, a five-membered ring containing both nitrogen and oxygen, has proven to be a versatile scaffold for developing therapeutic agents. The 2,4-oxazolidinedione (B1205460) structure, in particular, is recognized as the parent framework for a number of anticonvulsant drugs. wikipedia.org This class of compounds gained prominence with the development of drugs like trimethadione (B1683041) and paramethadione, which were used for the treatment of epilepsy.

In the latter half of the 20th century, research into oxazolidinone derivatives took a new direction with the discovery of their potent antibacterial properties. This line of inquiry, initiated in the late 1980s, led to the development of a new class of synthetic antibiotics. A notable milestone in this area was the approval of Linezolid in the year 2000, the first commercially available antibiotic with an oxazolidinone core. These antibacterial agents function through a unique mechanism of inhibiting bacterial protein synthesis. The historical development of oxazolidinone chemistry showcases the evolution of scientific focus from central nervous system applications to infectious disease therapeutics.

Significance of 2,4-Oxazolidinedione, 5,5-dipropyl- within the Oxazolidinedione Compound Class

Within the broader family of oxazolidinediones, the significance of 2,4-Oxazolidinedione, 5,5-dipropyl- lies in its specific substitution pattern and the properties that arise from it. The parent 2,4-oxazolidinedione is a simple heterocyclic compound, but the introduction of substituents at the 5-position dramatically alters its chemical and biological character.

The presence of two propyl groups at the 5-position, as in 5,5-dipropyl-2,4-oxazolidinedione, contributes to the molecule's lipophilicity. This particular substitution distinguishes it from the anticonvulsant derivatives, which typically feature smaller alkyl groups (e.g., methyl groups in dimethadione (B107723) and trimethadione). The synthesis of 2,4-Oxazolidinedione, 5,5-dipropyl- was described as early as 1941, highlighting its place in the early exploration of oxazolidinedione chemistry.

Below is a data table outlining the key properties of this compound.

| Property | Value |

| IUPAC Name | 5,5-dipropyl-1,3-oxazolidine-2,4-dione |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Crystals |

| Melting Point | 42-43 °C |

| Boiling Point | 141-143 °C at 3 mmHg |

Overview of Academic Research Trajectories for 2,4-Oxazolidinedione, 5,5-dipropyl-

The primary academic research trajectory for 2,4-Oxazolidinedione, 5,5-dipropyl- is rooted in its chemical synthesis. The foundational work in this area was published in 1941 by Stoughton in the Journal of the American Chemical Society. This research detailed a method for the preparation of a series of 5,5-disubstituted-2,4-oxazolidinediones, including the 5,5-dipropyl derivative.

The synthesis described by Stoughton involves the reaction of an appropriate α-hydroxy amide with ethyl chlorocarbonate in the presence of a suitable base and solvent. For 2,4-Oxazolidinedione, 5,5-dipropyl-, the specific precursor would be dipropylglycolamide. This is refluxed with ethylchlorocarbonate in toluene (B28343).

The research from this period was largely focused on the fundamental chemistry and synthesis of these new heterocyclic compounds. While the broader class of oxazolidinediones went on to be extensively studied for their biological activities, the specific academic focus on 2,4-Oxazolidinedione, 5,5-dipropyl- has remained centered on its synthesis and chemical characterization as established in this early work.

Structure

2D Structure

3D Structure

Properties

CAS No. |

512-12-9 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5,5-dipropyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C9H15NO3/c1-3-5-9(6-4-2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |

InChI Key |

BVTOXVHDKWVNBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(=O)NC(=O)O1)CCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,4 Oxazolidinedione, 5,5 Dipropyl and Its Derivatives

Established Synthetic Pathways for the 2,4-Oxazolidinedione (B1205460) Core

The formation of the 2,4-oxazolidinedione heterocyclic system is a cornerstone of synthesizing a wide array of derivatives with significant biological and chemical applications. Several key synthetic strategies have been developed to construct this important scaffold.

Cyclization Reactions for Oxazolidinedione Ring Formation

Cyclization reactions are a fundamental approach to constructing the 2,4-oxazolidinedione ring. These methods typically involve the intramolecular cyclization of a precursor molecule containing the necessary nitrogen, oxygen, and carbonyl functionalities. A common strategy is the reaction of α-hydroxy amides with a carbonyl source. For instance, the parent 2,4-oxazolidinedione can be synthesized by treating chloroacetamide with bicarbonate. wikipedia.org

More advanced cyclization methods include:

The reaction of amino alcohols with phosgene (B1210022) or its equivalents, although the high toxicity of phosgene has led to the development of alternative reagents. nih.govnih.gov

The carbonylation of β-amino alcohols using carbon monoxide and an oxidizing agent. ionike.com

The reaction of epoxides with isocyanates, often catalyzed by organocatalysts like triethylamine (B128534) hydroiodide, provides a metal-free and solvent-free route to 2-oxazolidinones. chemistryviews.orgbeilstein-journals.org

A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization, offers a one-pot synthesis of various oxazolidine-2,4-diones under mild conditions. rsc.org

These cyclization strategies are versatile and can be adapted to produce a range of substituted oxazolidinediones.

Carbon Dioxide Incorporation Methodologies

The use of carbon dioxide (CO2) as a C1 building block represents a green and sustainable approach to synthesizing the 2,4-oxazolidinedione core. rsc.org This methodology is attractive due to the abundance, low cost, and non-toxic nature of CO2.

Key CO2 incorporation strategies include:

Cycloaddition of CO2 to Aziridines: This reaction can be catalyzed by various systems, including aluminum(salphen) complexes, to produce 2-oxazolidinones with high regioselectivity under solvent-free conditions. rsc.orgnih.gov

Carboxylative Cyclization of Propargylamines: This method involves the reaction of propargylamines with CO2, often facilitated by metal catalysts such as palladium complexes, to yield alkylidene-2,4-oxazolidinones. acs.org Organocatalysts can also be employed for this transformation, allowing the reaction to proceed under atmospheric pressure of CO2.

Reaction with Epoxides and Isocyanates: While not a direct incorporation of gaseous CO2, the use of isocyanates, which can be derived from CO2, in reactions with epoxides provides an indirect route to the oxazolidinone ring. nih.govbeilstein-journals.org

These methods highlight the increasing importance of CO2 utilization in modern organic synthesis, offering environmentally benign pathways to valuable heterocyclic compounds.

Chiral Auxiliary Approaches in Oxazolidinedione Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Oxazolidinones themselves, particularly Evans' auxiliaries, are widely used as chiral auxiliaries in asymmetric synthesis. nih.govwikipedia.org

In the context of synthesizing chiral 2,4-oxazolidinediones, chiral auxiliary-based methods are employed to introduce stereocenters with high diastereoselectivity. These approaches often involve:

Asymmetric Aldol (B89426) Reactions: The use of a chiral auxiliary on a starting material can direct the stereochemical course of an aldol reaction, which can then be followed by a Curtius rearrangement and intramolecular cyclization to form a chiral 4,5-disubstituted oxazolidin-2-one. nih.gov

Asymmetric Alkylation: Chiral oxazolidinone auxiliaries can be acylated and then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. williams.edu Subsequent cleavage of the auxiliary yields an enantiomerically enriched product.

The use of chiral auxiliaries is a powerful strategy for accessing enantiomerically pure oxazolidinedione derivatives, which are crucial in pharmaceutical and agrochemical research. researchgate.net

Targeted Synthesis of the 5,5-Dipropyl Substitution Pattern

The specific synthesis of 2,4-Oxazolidinedione, 5,5-dipropyl- involves methods that allow for the direct introduction of two propyl groups at the C-5 position of the oxazolidinedione ring.

Specific Reaction Conditions and Reagents for Dipropyl Moiety Introduction

A documented method for the preparation of 5,5-dipropyl-2,4-oxazolidinedione involves the reaction of dipropylglycolamide with ethyl chlorocarbonate in refluxing toluene (B28343). drugfuture.com This approach builds the heterocyclic ring around a pre-existing dipropyl-substituted carbon center.

Another general strategy for synthesizing 5,5-disubstituted 2,4-oxazolidinediones involves the reaction of a ketone with an alkali cyanide and ammonium (B1175870) carbonate, a variation of the Bucherer-Bergs reaction. While not specifically detailed for the dipropyl derivative in the provided context, this method is a common route to 5,5-disubstituted hydantoins and could potentially be adapted for oxazolidinediones.

Optimization of Reaction Yields and Selectivity

Optimizing the synthesis of 2,4-Oxazolidinedione, 5,5-dipropyl- would focus on several key aspects of the reaction involving dipropylglycolamide and ethyl chlorocarbonate:

Solvent: While toluene is reported, exploring other solvents with different polarities and boiling points could influence reaction rates and yields.

Base: The choice of base to scavenge the HCl byproduct is crucial. Non-nucleophilic bases are preferred to avoid side reactions with the ethyl chlorocarbonate.

Temperature and Reaction Time: Careful control of the reflux temperature and monitoring the reaction progress by techniques like TLC or GC can prevent decomposition and ensure complete conversion.

Purification: The final product is a crystalline solid with a reported melting point of 42-43°C and a boiling point of 141-143°C at 3 mmHg, suggesting that purification could be achieved by recrystallization or distillation under reduced pressure. drugfuture.com

Further research into alternative synthetic routes, such as the direct dialkylation of a C-5 unsubstituted 2,4-oxazolidinedione, could also be an area for optimization, although this can be challenging due to potential N-alkylation and over-alkylation.

Derivatization Strategies for Enhancing Academic Research Scope

The nitrogen atom at position 3 of the 2,4-oxazolidinedione ring is a prime target for chemical modification. The N-H proton is acidic and can be readily removed by a base to generate a nucleophilic anion. This anion serves as a versatile intermediate for introducing a wide array of functional groups via reaction with various electrophiles. This synthetic approach is well-established for structurally related heterocyclic systems, such as imidazolidine-2,4-diones and quinazolinones, suggesting its applicability to the 5,5-dipropyl-2,4-oxazolidinedione core. researchgate.netrsc.orgresearchgate.net

Key N-substitution strategies include:

N-Alkylation: This fundamental transformation introduces alkyl groups onto the nitrogen atom. The reaction is typically performed by treating the parent oxazolidinedione with an alkylating agent, such as an alkyl halide, in the presence of a base to facilitate deprotonation. researchgate.net

Mannich Reaction: This three-component reaction provides a route to N-aminomethylated derivatives. It involves the reaction of the oxazolidinedione with formaldehyde (B43269) and a selected primary or secondary amine. researchgate.net

N-Acylation: The introduction of an acyl group at the N3 position is a critical step when employing oxazolidinones as chiral auxiliaries in asymmetric synthesis. rsc.org This modification activates the molecule for subsequent stereocontrolled reactions.

Table 1: General N-Substitution Strategies for the Oxazolidinedione Ring This table is based on established reactions for analogous heterocyclic compounds.

| Reaction Type | Reagents | Product Type | Reference Analogy |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N3-Alkyl-oxazolidinedione | researchgate.net |

| Mannich Reaction | Formaldehyde, Primary/Secondary Amine | N3-Aminomethyl-oxazolidinedione | researchgate.net |

| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | N3-Acyl-oxazolidinedione | rsc.org |

Direct chemical modification of the two propyl groups on the C5 quaternary carbon of 5,5-dipropyl-2,4-oxazolidinedione is synthetically challenging. Therefore, strategies to explore derivatives with different C5-substituents rely on the de novo synthesis of the oxazolidinedione ring using varied precursors. The foundational synthesis of 5,5-dipropyl-2,4-oxazolidinedione itself involves the reaction of dipropylglycolamide with ethyl chloroformate in refluxing toluene. drugfuture.com

By systematically varying the α,α-disubstituted-α-hydroxy amide precursor, a diverse library of C5-analogs can be generated. This modular approach allows for the introduction of different alkyl or aryl groups, significantly broadening the scope of available compounds for academic study. For example, research has been conducted on derivatives such as 5,5-dimethyloxazolidin-2-ones and 5,5-diphenyloxazolidin-2-ones, which are synthesized from the corresponding α-hydroxy amide precursors. rsc.org

Table 2: Synthesis of C5-Disubstituted Oxazolidinedione Analogs

| Desired C5-Substituents | Required α-Hydroxy Amide Precursor | Cyclizing Agent | Reference |

|---|---|---|---|

| 5,5-dipropyl | Dipropylglycolamide | Ethyl Chloroformate | drugfuture.com |

| 5,5-dimethyl | Dimethylglycolamide | Phosgene or equivalent | rsc.org |

| 5,5-diphenyl | Diphenylglycolamide | Phosgene or equivalent | rsc.org |

| 5,5-diethyl | Diethylglycolamide | Phosgene or equivalent | nih.gov |

While the 5,5-dipropyl-2,4-oxazolidinedione core is achiral, the introduction of additional substituents at other ring positions (notably C4) or on the side chains can generate one or more stereocenters. The development of synthetic methods that control the stereochemical outcome is essential for preparing specific enantiomers and diastereomers, which often exhibit distinct biological properties. nih.gov

Several powerful strategies have been reported for the stereoselective synthesis of substituted oxazolidinones, which could be adapted for chiral derivatives based on the 5,5-dipropyl scaffold.

Synthesis from Chiral Pool Precursors : A common and effective method involves starting with readily available, enantiomerically pure compounds.

From β-Hydroxy Esters : Homochiral β-hydroxy esters, often obtained via bioreduction of the corresponding β-keto esters, can be converted into hydrazides. These intermediates undergo a concerted rearrangement upon treatment with nitrous acid to yield chiral 4,5-substituted 2-oxazolidinones with excellent enantiomeric and diastereomeric excess, proceeding with full retention of configuration. researchgate.net

From Amino Acids : Chiral amino acids serve as versatile starting materials for producing 4-substituted oxazolidinones. For instance, a multi-step sequence involving etherification, Boc protection, a Grignard reaction, and final cyclization has been used to synthesize chiral 4-substituted 5,5-diethyl oxazolidin-2-ones. nih.gov

Diastereoselective Ring-Forming Reactions : Stereocenters can be set during the construction of the heterocyclic ring itself. An efficient approach combines an asymmetric aldol reaction with a modified Curtius rearrangement, followed by an in situ intramolecular cyclization. mdpi.com This tandem process allows for the direct and diastereoselective synthesis of optically active 4,5-disubstituted oxazolidin-2-ones. mdpi.com

Use of Chiral Auxiliaries : In this strategy, a chiral oxazolidinone is used to direct the stereochemistry of a reaction on a molecule attached to it. N-acyl derivatives of homochiral oxazolidinones, such as 4-isopropyl-5,5-dimethyloxazolidin-2-one, are well-known "chiral auxiliaries" that can direct alkylation reactions to proceed with very high levels of diastereoselectivity. rsc.org

Table 3: Overview of Stereoselective Synthesis Methodologies for Oxazolidinones

| Strategy | Key Precursor/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Enantiopure β-hydroxy ester | Hydrazide formation followed by rearrangement/cyclization | High e.e. and d.e. with retention of configuration | researchgate.net |

| Chiral Pool Synthesis | Chiral amino acid | Multi-step conversion including Grignard reaction and cyclization | Synthesis of chiral 4-substituted oxazolidin-2-ones | nih.gov |

| Asymmetric Synthesis | β-hydroxy carbonyl substrate | Asymmetric aldol reaction / Curtius rearrangement | Diastereoselective formation of 4,5-disubstituted products | mdpi.com |

| Chiral Auxiliary | N-acyl derivative of a homochiral oxazolidin-2-one | Alkylation of the N-acyl group | High diastereoselectivity | rsc.org |

Structural Characterization and Advanced Spectroscopic Analysis of 2,4 Oxazolidinedione, 5,5 Dipropyl

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic methods provides a powerful approach to piecing together the molecular puzzle of 2,4-Oxazolidinedione (B1205460), 5,5-dipropyl-. Each technique offers unique information that, when integrated, leads to a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific, experimentally derived NMR data for 2,4-Oxazolidinedione, 5,5-dipropyl- are not widely available in peer-reviewed literature, a theoretical analysis based on established principles and data from analogous structures allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a set of signals characteristic of the two propyl groups and the imide proton. The propyl groups, being chemically equivalent, would each give rise to a triplet for the terminal methyl (CH₃) protons, a multiplet (expected to be a sextet) for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons adjacent to the C5 carbon of the heterocyclic ring. The imide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing a count of the unique carbon environments. Key signals would include those for the two carbonyl carbons (C2 and C4) in the downfield region, the quaternary C5 carbon, and the three distinct carbon signals of the propyl chains.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| N-H | ~8.0 - 9.0 | - | Broad Singlet |

| -CH₂- (α to C5) | ~1.9 - 2.1 | ~35 - 45 | Triplet |

| -CH₂- (β to C5) | ~1.3 - 1.5 | ~16 - 19 | Sextet |

| -CH₃ | ~0.9 | ~14 | Triplet |

| C5 | - | ~80 - 90 | - |

| C2=O | - | ~157 | - |

| C4=O | - | ~175 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is instrumental in determining the molecular weight and providing structural clues through the analysis of fragmentation pathways. The molecular formula of 2,4-Oxazolidinedione, 5,5-dipropyl- is C₉H₁₅NO₃, corresponding to a molecular weight of 185.22 g/mol . drugfuture.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 185. The fragmentation of the molecule under ionization would likely involve the cleavage of the propyl side chains and the heterocyclic ring itself. Expected fragmentation patterns would include the loss of a propyl radical (C₃H₇•), leading to a fragment at m/z 142, and potentially the subsequent loss of carbon monoxide (CO) or other ring fragments.

| m/z | Proposed Fragment |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₃H₇]⁺ |

| 114 | [M - C₃H₇ - CO]⁺ |

| 86 | [M - C₃H₇ - CO - C₂H₄]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For 2,4-Oxazolidinedione, 5,5-dipropyl-, the IR spectrum would be dominated by strong absorptions corresponding to the carbonyl (C=O) and imide (N-H) groups.

The key diagnostic bands would be the N-H stretching vibration, typically appearing as a broad band around 3200-3300 cm⁻¹, and the C-H stretching vibrations of the propyl groups in the 2850-2960 cm⁻¹ region. Crucially, the 2,4-oxazolidinedione ring is characterized by two distinct C=O stretching bands due to asymmetric and symmetric vibrations of the imide group, expected in the regions of 1780-1810 cm⁻¹ and 1700-1740 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3300 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Imide) | Asymmetric Stretch | 1780 - 1810 |

| C=O (Imide) | Symmetric Stretch | 1700 - 1740 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1200 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While no published crystal structure for 2,4-Oxazolidinedione, 5,5-dipropyl- is currently available, this technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It is anticipated that the five-membered oxazolidinedione ring would adopt a non-planar conformation to alleviate steric strain from the two propyl groups at the C5 position.

Conformational Analysis and Stereochemical Assignment

The conformational flexibility of the oxazolidinedione ring is a key aspect of its structure. The five-membered ring is not expected to be planar and can exist in various puckered conformations, such as an envelope or a twisted form. The presence of two sterically demanding propyl groups at the C5 position will significantly influence the preferred conformation, likely forcing the ring into a shape that maximizes the separation of these alkyl chains.

Regarding its stereochemistry, the C5 carbon in 2,4-Oxazolidinedione, 5,5-dipropyl- is a quaternary center bonded to two identical propyl groups. As such, it is not a chiral center, and the molecule is achiral, meaning it does not have enantiomers or diastereomers.

Advanced Computational and Theoretical Studies on 2,4 Oxazolidinedione, 5,5 Dipropyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of 2,4-oxazolidinedione (B1205460), DFT calculations can predict their geometry, stability, and reactivity. For instance, studies on related thiazolidinedione derivatives have utilized DFT to analyze their optimized geometry and electronic properties. nih.gov These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost.

For 2,4-Oxazolidinedione, 5,5-dipropyl-, DFT could be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, the calculation of global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide insights into the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors Calculated using DFT for a Related Thiazolidinedione Derivative (Note: This data is for a related compound and serves as an example of the parameters that could be calculated for 2,4-Oxazolidinedione, 5,5-dipropyl-)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO-HOMO energy gap, indicates chemical reactivity |

| Ionization Potential (I) | 6.8 | Approximated as -EHOMO |

| Electron Affinity (A) | 1.5 | Approximated as -ELUMO |

| Global Hardness (η) | 2.65 | (I-A)/2, measures resistance to change in electron distribution |

| Global Softness (S) | 0.19 | 1/(2η), reciprocal of hardness |

| Electronegativity (χ) | 4.15 | (I+A)/2, measures the power to attract electrons |

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

In the case of 2,4-Oxazolidinedione, 5,5-dipropyl-, the HOMO is expected to be localized on the oxazolidinedione ring, specifically on the oxygen and nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl groups, which are electrophilic centers. A detailed analysis of the molecular orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For 2,4-Oxazolidinedione, 5,5-dipropyl-, DFT can be used to calculate its vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For example, the calculated vibrational frequencies can help in the assignment of experimental IR spectra. The characteristic C=O stretching frequencies of the oxazolidinedione ring are expected to be prominent features. Similarly, the prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules. These techniques are particularly useful for understanding how a molecule might behave in a biological or chemical system.

The two propyl groups at the C5 position of 2,4-Oxazolidinedione, 5,5-dipropyl- can rotate, leading to multiple possible conformations. Understanding the conformational energy landscape is important as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. This allows for the identification of the lowest energy (most stable) conformations and the energy barriers between them. For similar heterocyclic systems, conformational analysis has been used to understand their structural properties. researchgate.net

For 2,4-Oxazolidinedione, 5,5-dipropyl-, an MD simulation in a solvent like water could reveal how the propyl chains behave and how the molecule interacts with its environment. Such simulations are also crucial in drug design to study the interaction of a ligand with its protein target. nih.govrsc.org Parameters like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Uptake Relationship (SUR) Modeling

QSAR and SUR studies are foundational in modern medicinal chemistry, creating mathematical models that correlate a compound's chemical structure with its biological activity or uptake.

For anticonvulsant agents like those in the oxazolidinedione family, QSAR models are instrumental in predicting efficacy and identifying key molecular features that govern activity. japer.innih.gov The development of these models for 2,4-Oxazolidinedione, 5,5-dipropyl- and its analogs involves a systematic process. First, a series of related compounds with varying substituents at the 5-position of the 2,4-oxazolidinedione core are synthesized and their anticonvulsant activity is tested in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), and steric (e.g., molecular volume, surface area) properties. Statistical methods, such as multiple linear regression, are then employed to build an equation that links a selection of these descriptors to the observed biological activity. nih.gov

For instance, a hypothetical QSAR model for a series of 5,5-disubstituted-2,4-oxazolidinediones might take the form:

log(1/ED₅₀) = β₀ + β₁(logP) + β₂(PSA) + β₃(nRotB)

Where ED₅₀ is the effective dose, logP represents lipophilicity, PSA is the polar surface area, and nRotB is the number of rotatable bonds. Such models can reveal that optimal anticonvulsant activity is achieved within a specific range of lipophilicity, a critical factor for blood-brain barrier penetration, while also highlighting the importance of molecular size and flexibility. japer.in These predictive models serve as a powerful guide for designing new derivatives with potentially enhanced potency. japer.innih.gov

In the process of optimizing a lead compound such as 2,4-Oxazolidinedione, 5,5-dipropyl-, medicinal chemists rely on various metrics to assess the quality of the modifications made. Ligand efficiency (LE) metrics are particularly valuable as they normalize a compound's potency by its size, preventing the common issue of achieving higher potency simply by making the molecule larger and more lipophilic, which can lead to poor pharmacokinetic properties. nih.govnih.gov

The judicious use of these metrics helps guide the optimization process toward candidates with a better balance of properties. nih.gov The goal is to maximize the binding energy contributed per atom, leading to more compact and efficient molecules. wikipedia.org For example, when considering modifications to the dipropyl groups of 2,4-Oxazolidinedione, 5,5-dipropyl-, chemists would calculate these metrics to ensure that any increase in potency justifies the added size or lipophilicity.

Below is a table summarizing key ligand efficiency metrics used in computational drug design.

| Metric | Formula | Description | Ideal Value |

| Ligand Efficiency (LE) | LE = 1.4(−log IC₅₀) / N | Measures the binding energy per non-hydrogen atom (N). wikipedia.org | > 0.3 |

| Binding Efficiency Index (BEI) | BEI = pIC₅₀ / (MW/1000) | Relates potency (pIC₅₀) to molecular weight (MW in kDa). wikipedia.org | > 18-20 |

| Surface-Binding Efficiency Index (SEI) | SEI = pIC₅₀ / (PSA/100) | Relates potency to polar surface area (PSA). wikipedia.org | Varies |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - logP | Measures the potency relative to the compound's lipophilicity (logP). | > 5 |

Table 1: Key Ligand Efficiency Metrics.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov For 2,4-Oxazolidinedione, 5,5-dipropyl-, docking studies are crucial for elucidating its potential mechanism of action at the atomic level. Anticonvulsant drugs often target voltage-gated ion channels or neurotransmitter receptors like the GABA-A receptor. nih.gov

In a typical docking study, a high-resolution 3D structure of the target protein is obtained from sources like the Protein Data Bank. nih.gov The 2,4-Oxazolidinedione, 5,5-dipropyl- molecule is then computationally placed into the protein's binding site in numerous possible conformations. A scoring function estimates the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on related oxazolidinone compounds have shown that they can interact with key biological targets. For example, docking studies of oxazolidinone-based ligands with the sigma-2 receptor revealed specific binding patterns. nih.gov Similarly, derivatives have been docked into the GABA-A receptor, a key target for many anxiolytic and anticonvulsant drugs, showing interactions with specific amino acid residues in the binding pocket. nih.gov

For 2,4-Oxazolidinedione, 5,5-dipropyl-, docking simulations could reveal key interactions, such as:

Hydrogen Bonding: The carbonyl oxygens and the nitrogen atom of the oxazolidinedione ring are potential hydrogen bond acceptors and donors, respectively, which can anchor the ligand in the binding site.

Hydrophobic Interactions: The two propyl groups at the 5-position can form van der Waals interactions with nonpolar amino acid residues, contributing significantly to binding affinity.

The insights gained from these simulations are invaluable for understanding structure-activity relationships and for designing new analogs with improved selectivity and potency. nih.govresearchgate.net

Below is a hypothetical table of results from a molecular docking study of 2,4-Oxazolidinedione, 5,5-dipropyl- with a putative anticonvulsant target.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Voltage-Gated Sodium Channel | -7.8 | PHE-1764, TYR-1771 | Hydrophobic (π-Alkyl) |

| THR-1757 | Hydrogen Bond (with C=O) | ||

| GABA-A Receptor (α1 subunit) | -8.2 | TYR-62, GLN-64 | Hydrogen Bond (with N-H and C=O) |

| ALA-201, PHE-200 | Hydrophobic, van der Waals |

Table 2: Hypothetical Molecular Docking Results for 2,4-Oxazolidinedione, 5,5-dipropyl-.

Molecular Interactions and Biochemical Mechanisms of 2,4 Oxazolidinedione, 5,5 Dipropyl

Investigation of Primary Molecular Targets

The therapeutic effects of 2,4-Oxazolidinedione (B1205460), 5,5-dipropyl- are rooted in its interactions with specific molecular targets within bacterial cells. Research has primarily focused on its ability to bind to ribosomes and inhibit crucial enzymatic processes.

Ribosomal Binding Mechanisms (e.g., 50S Subunit)

The primary mechanism of action for 2,4-Oxazolidinedione, 5,5-dipropyl- as an antibacterial agent is the inhibition of protein synthesis. ontosight.ai This is achieved through its binding to the 50S subunit of the bacterial ribosome. The 50S subunit is a critical component of the ribosome, responsible for the translation of messenger RNA (mRNA) into proteins. By binding to this subunit, the compound interferes with the process of peptide chain elongation, which ultimately halts bacterial growth and proliferation. ontosight.ai This mechanism is a characteristic feature of the broader oxazolidinone class of antibiotics. ontosight.ai

Enzymatic Inhibition Studies (e.g., LpxC)

While the primary focus has been on ribosomal binding, the broader class of oxazolidinones has been investigated for other potential targets. One such area of research involves the inhibition of enzymes essential for bacterial viability. For instance, the enzyme LpxC, which is involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, is a validated target for novel antibacterial agents. While specific studies on 2,4-Oxazolidinedione, 5,5-dipropyl- and its direct inhibition of LpxC are not extensively detailed in the provided information, the exploration of enzymatic inhibition remains a key area of interest in the development of new antibacterial compounds.

Receptor Agonism/Antagonism (e.g., EP3 Receptor, PPARγ)

Beyond its antibacterial properties, the oxazolidinedione scaffold has been explored for its potential to interact with various receptors in mammalian systems. These investigations are crucial for understanding the broader pharmacological profile and potential therapeutic applications beyond infectious diseases. Research into related oxazolidinedione derivatives has explored their activity at receptors such as the prostaglandin (B15479496) EP3 receptor and peroxisome proliferator-activated receptor-gamma (PPARγ). However, specific data on the agonistic or antagonistic activity of 2,4-Oxazolidinedione, 5,5-dipropyl- at these particular receptors is not detailed in the available search results.

Biochemical Pathways Modulated by 2,4-Oxazolidinedione, 5,5-dipropyl-

The primary biochemical pathway modulated by 2,4-Oxazolidinedione, 5,5-dipropyl- is bacterial protein synthesis. ontosight.ai By targeting the 50S ribosomal subunit, it effectively disrupts the translation process, a fundamental pathway for bacterial survival. ontosight.ai This targeted disruption prevents the production of essential proteins required for various cellular functions, including growth, replication, and metabolism, ultimately leading to a bacteriostatic effect.

Allosteric Modulation and Binding Site Characterization

The binding of 2,4-Oxazolidinedione, 5,5-dipropyl- to the 50S ribosomal subunit is a key aspect of its mechanism. While the provided information confirms this binding, it does not delve into the specifics of whether this interaction occurs at an allosteric site or the precise characterization of the binding pocket on the ribosomal subunit for this particular compound. Detailed structural biology studies would be required to elucidate the exact amino acid residues and ribosomal RNA regions involved in the interaction, providing a more in-depth understanding of its binding mode.

Investigational Biological Activities in Academic Research

Academic research has primarily explored the antibacterial potential of 2,4-Oxazolidinedione, 5,5-dipropyl-. ontosight.ai As a member of the oxazolidinone class, its main investigational activity has been as an inhibitor of bacterial protein synthesis. ontosight.ai This has positioned it as a compound of interest in the ongoing search for new antimicrobial agents to address the challenge of antibiotic resistance. ontosight.ai

Table of Investigational Activities

| Biological Activity | Target | Organism/System |

|---|---|---|

| Antibacterial | 50S Ribosomal Subunit | Bacteria |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 2,4-Oxazolidinedione, 5,5-dipropyl- | |

| Propazone | |

| Linezolid |

Structure Activity Relationship Sar Studies of 2,4 Oxazolidinedione, 5,5 Dipropyl and Analogues

Impact of Substituents at the 5,5-Position on Biological Activity

The nature of the substituents at the C-5 position of the 2,4-oxazolidinedione (B1205460) ring is a critical determinant of anticonvulsant activity. Research has shown that disubstitution at this position is essential for efficacy. The size, lipophilicity, and nature of these substituents significantly modulate the potency and spectrum of activity.

Early SAR studies identified that the presence of alkyl or aryl groups at the 5,5-position confers anticonvulsant properties. A significant finding was that monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones are potent, non-toxic, and broad-spectrum anticonvulsants. nih.gov This highlights the importance of having a combination of lipophilic groups at this position. The general pharmacophoric model for anticonvulsant activity suggests the presence of an aryl/alkyl group is a necessary condition. jpionline.org While specific data on the 5,5-dipropyl analogue is limited in comparative studies, the principle remains that two alkyl groups contribute to the necessary lipophilicity for interaction with the biological target, believed to be neuronal voltage-gated ion channels.

| C-5 Substituent Pattern | General Observation on Anticonvulsant Activity | Reference |

|---|---|---|

| 5,5-Dialkyl (e.g., dipropyl, dimethyl) | Considered essential for activity; contributes to necessary lipophilicity. The parent compound, trimethadione (B1683041), is a 5,5-dimethyl analogue. | nih.gov |

| 5-Alkyl-5-Phenyl | Demonstrated to be relatively potent, non-toxic, and possess a broad spectrum of anticonvulsant activity. | nih.gov |

| 5,5-Diphenyl | Found in related anticonvulsant scaffolds like 5,5-diphenylimidazolidine-2,4-dione (Phenytoin), indicating the favorability of bulky, lipophilic aryl groups at this position for certain mechanisms of action. | jpionline.org |

Role of N-Substituents on the Oxazolidinedione Ring

Substitution at the nitrogen atom in the 3-position (N-3) of the oxazolidinedione ring is another key area for structural modification that influences the pharmacological profile. N-substitution can affect physicochemical properties such as solubility, metabolism, and duration of action.

For instance, N-methylation of the parent 5,5-dimethyl-2,4-oxazolidinedione yields trimethadione, a classic anti-absence seizure medication. nih.gov This modification is crucial for its specific activity profile. In other classes of oxazolidinones, such as antibacterial agents, extensive research has been conducted on varying the N-substituent to determine the SAR. nih.gov For related heterocyclic scaffolds like thiazolidinediones, quantitative structure-activity relationship (QSAR) studies have shown that substitution at the N-position plays a key role in their inhibitory activity against certain enzymes. nih.gov While specific SAR studies on N-substituted 5,5-dipropyl-2,4-oxazolidinedione are not widely documented, the principles from related compounds suggest that modifying the N-3 position is a valid strategy for optimizing pharmacokinetic and pharmacodynamic properties.

| N-3 Substituent | Impact on Pharmacological Profile | Reference |

|---|---|---|

| -H (unsubstituted) | Serves as a hydrogen bond donor. The parent structure for many active compounds. | wikipedia.org |

| -CH₃ (Methyl) | Classic modification (e.g., Trimethadione). Can alter metabolism and improve CNS penetration. | nih.gov |

| Larger/Functionalized Groups | In related scaffolds, larger substituents on the nitrogen are used to explore interactions with specific receptor pockets and to modulate properties like solubility and target selectivity. | nih.govnih.gov |

Influence of Ring System Modifications and Isosteric Replacements

Modifying or replacing the core 2,4-oxazolidinedione ring system with bioisosteres is a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.

A notable example is the development of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides as bioisosteres of trimethadione. These novel heterocyclic compounds have demonstrated potent anticonvulsant activity. nih.gov Thiazolidinones are another class of compounds frequently studied as isosteres of oxazolidinediones. The 4-thiazolidinone (B1220212) core is considered a bioisostere of hydantoin (B18101) (imidazolidine-2,4-dione) and has been incorporated into many compounds with anticonvulsant properties. mdpi.com The replacement of the oxazolidinedione ring can lead to compounds with different mechanisms of action or improved pharmacokinetic profiles. For example, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring in other compound series has been shown to increase polarity and reduce metabolic degradation. rsc.org

| Ring System / Isostere | Key Features and Biological Activity | Reference |

|---|---|---|

| 2,4-Oxazolidinedione (Parent Ring) | Established anticonvulsant scaffold. | wikipedia.orgdrugs.com |

| 1,2,3-Oxathiazolidine-4-one-2,2-dioxide | Designed as a bioisostere of trimethadione; shows potent anticonvulsant activity in MES and scPTZ tests. | nih.gov |

| Thiazolidine-2,4-dione | A versatile pharmacophore with reported anticonvulsant activity; considered a privileged scaffold in medicinal chemistry. | mdpi.com |

| Imidazolidine-2,4-dione (Hydantoin) | A well-known anticonvulsant scaffold (e.g., Phenytoin). Thiazolidinones are considered bioisosteres of this ring. | mdpi.com |

| 1,2,4-Thiadiazoles | Synthesized and screened for anticonvulsant activity, showing potency against MES-induced seizures. | nih.gov |

Correlation between Molecular Features and Target Affinity/Specificity

Understanding the relationship between a molecule's three-dimensional structure and its affinity for a biological target is the ultimate goal of SAR. For anticonvulsant 2,4-oxazolidinediones, a key target is the voltage-sensitive sodium channel.

Studies on bicyclic 2,4-oxazolidinediones revealed a correlation between their in vivo anticonvulsant effect in the maximal electroshock (MES) test and their in vitro binding potency to the voltage-sensitive sodium channel. nih.gov This suggests that blockade of this channel is a primary mechanism of action for these specific analogues. However, for some monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones, no such correlation was observed, indicating that other mechanisms may be at play or that factors other than direct binding affinity (like pharmacokinetics) are more dominant. nih.gov

A widely accepted pharmacophore model for anticonvulsant drugs suggests the necessity of several key features: an aryl binding site, a hydrogen bonding domain, and an electron donor group. jpionline.org The 2,4-oxazolidinedione scaffold fits this model well. Quantitative structure-activity relationship (QSAR) studies on related thiazolidinediones have successfully created models that correlate structural features with activity, identifying which parts of the molecule are key for target interaction. nih.govnih.gov

Development of Novel Analogues through SAR-Guided Design

The insights gained from SAR studies are directly applied to the rational design of new, improved analogues. This process involves identifying the key pharmacophoric elements and optimizing them to enhance potency, reduce toxicity, or improve pharmacokinetic properties.

Examples of SAR-guided design in related heterocyclic anticonvulsants include:

Molecular Hybridization: This strategy involves combining known effective pharmacophores into a single molecule. For example, new series of compounds have been created by hybridizing a 1,3,4-oxadiazole ring with other active moieties to generate potent anticonvulsants. nih.gov

Pharmacophore-Based Design: Based on established pharmacophore models for anticonvulsants, new series of compounds are designed to fit the required spatial and electronic arrangement of functional groups. This approach was used to design novel semicarbazones with significant anticonvulsant activity.

Scaffold Hopping and Isosteric Replacement: As discussed previously, replacing the core ring with a bioisostere is a form of rational design. The successful creation of anticonvulsant 1,2,3-oxathiazolidine-4-one-2,2-dioxides was a direct result of applying this principle to the known 2,4-oxazolidinedione scaffold. nih.gov

QSAR-Guided Modifications: QSAR models can predict the activity of yet-unsynthesized compounds. Researchers use these models to design new derivatives with specific substitutions predicted to have higher potency. nih.govresearchgate.net This computer-aided strategy accelerates the discovery of lead compounds. nih.gov

The development of novel thiazole-bearing 4-thiazolidinones was explicitly based on complying with the known structural requirements for anticonvulsants, demonstrating a clear SAR-guided approach. mdpi.com These strategies underscore the power of SAR in moving from a basic scaffold like 5,5-dipropyl-2,4-oxazolidinedione to novel chemical entities with potentially superior therapeutic profiles.

Analytical Methodologies for 2,4 Oxazolidinedione, 5,5 Dipropyl in Research Contexts

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of organic molecules like 2,4-Oxazolidinedione (B1205460), 5,5-dipropyl-. The choice of technique is primarily dictated by the compound's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For 2,4-Oxazolidinedione, 5,5-dipropyl-, a reversed-phase HPLC method would likely be effective. In this approach, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, a high degree of separation can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, as the oxazolidinedione ring system is expected to have a UV chromophore.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given the structure of 2,4-Oxazolidinedione, 5,5-dipropyl-, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The following table illustrates a hypothetical HPLC method for the purity assessment of 2,4-Oxazolidinedione, 5,5-dipropyl-.

Table 1: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time | ~5.2 minutes |

Advanced Hyphenated Techniques in Compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for compound analysis. researchgate.netsemanticscholar.org These techniques are particularly valuable for the unambiguous identification of a compound and its impurities. ijnrd.orgsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net For the analysis of 2,4-Oxazolidinedione, 5,5-dipropyl-, LC-MS can provide the molecular weight of the compound and its fragments, confirming its identity. Furthermore, it can detect and help identify impurities, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique that combines the separation power of GC with the detection capabilities of MS. semanticscholar.org This technique is highly effective for the analysis of volatile compounds and can provide detailed structural information based on the fragmentation patterns of the molecule in the mass spectrometer.

The data below summarizes the type of information that could be obtained from an LC-MS analysis of a synthesized sample of 2,4-Oxazolidinedione, 5,5-dipropyl-.

Table 2: Hypothetical LC-MS Data for 2,4-Oxazolidinedione, 5,5-dipropyl-

| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |

|---|---|---|

| 5.2 | 186.1 | 2,4-Oxazolidinedione, 5,5-dipropyl- |

| 4.8 | 172.1 | Potential starting material impurity |

Method Development for Quantitative Analysis in Research Matrices

Developing a quantitative analytical method is essential for determining the concentration of 2,4-Oxazolidinedione, 5,5-dipropyl- in various research matrices, such as reaction mixtures or biological fluids (in a research context). This process involves several key steps to ensure the method is reliable, accurate, and precise.

The first step is method optimization, which involves selecting the appropriate technique (e.g., HPLC or GC) and fine-tuning the experimental parameters to achieve good resolution, sensitivity, and a reasonable analysis time. Following optimization, the method must be validated according to established guidelines. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the measured value to the true value. This is often determined by analyzing samples with a known amount of the analyte (spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD).

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following table provides an example of validation results for a hypothetical quantitative HPLC method for 2,4-Oxazolidinedione, 5,5-dipropyl-.

Table 3: Example Validation Parameters for a Quantitative HPLC Method

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Studies on Compound Stability and Degradation Pathways

Understanding the stability of a compound is critical in research. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Analytical methods are at the core of these studies, used to monitor the parent compound and detect any degradation products that may form.

For 2,4-Oxazolidinedione, 5,5-dipropyl-, a stability-indicating analytical method, typically an HPLC method, would be developed. This method must be able to separate the parent compound from its degradation products, allowing for the accurate quantification of each.

Forced degradation studies are often performed to intentionally degrade the compound under more aggressive conditions (e.g., strong acid, strong base, high temperature, oxidative stress). These studies help to identify potential degradation pathways and the resulting degradation products. Hyphenated techniques like LC-MS are invaluable in this context for the structural elucidation of the degradants.

The table below outlines a hypothetical stability study design for 2,4-Oxazolidinedione, 5,5-dipropyl-.

Table 4: Hypothetical Stability Study Design and Results

| Condition | Duration | Assay of Parent Compound (%) | Observations |

|---|---|---|---|

| 25°C / 60% RH | 3 Months | 99.5 | No significant degradation observed. |

| 40°C / 75% RH | 3 Months | 97.2 | Minor degradation product detected at 1.8%. |

| Acid Hydrolysis (0.1N HCl) | 24 Hours | 85.1 | Significant degradation with two major degradants. |

| Base Hydrolysis (0.1N NaOH) | 24 Hours | 72.4 | Extensive degradation, likely ring opening. |

| Oxidative (3% H₂O₂) | 24 Hours | 92.3 | One major oxidative degradation product formed. |

Future Directions and Research Perspectives on 2,4 Oxazolidinedione, 5,5 Dipropyl

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of oxazolidinone derivatives is moving towards more efficient and environmentally friendly methods. researchgate.net A significant development is the use of deep eutectic solvents (DESs), which are biodegradable, non-toxic, and recyclable, as both catalyst and reaction medium. researchgate.net For instance, a ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed for the efficient construction of various 3,5-disubstituted oxazolidinones. researchgate.net This approach simplifies reaction conditions and utilizes sustainable materials. researchgate.net

Another green approach involves solvent-free reaction conditions. The use of triethylamine (B128534) hydroiodide as a bifunctional organocatalyst for the synthesis of 2-oxazolidinones is a notable example. researchgate.net Furthermore, metal-free strategies are being developed for N-H insertions, a key step in forming C-N bonds, which are crucial in many pharmaceuticals. d-nb.info These methods avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product. d-nb.info The development of one-pot reactions and the use of recyclable catalysts are also key areas of focus to improve atom economy and reduce hazardous waste. mdpi.com

Future synthetic efforts will likely continue to focus on stereoselective synthesis to produce specific isomers of 5,5-disubstituted-2,4-oxazolidinediones, which is crucial for their biological activity. clockss.orgresearchgate.net

Advanced Computational Approaches for Rational Design and Discovery

Computational modeling has become an indispensable tool in the rational design of new drug candidates. openmedicinalchemistryjournal.comnih.gov For oxazolidinone derivatives, molecular docking and molecular dynamics simulations are being used to understand their binding modes with biological targets at the atomic level. mdpi.comnih.gov These computational methods allow researchers to predict the binding affinity and design new molecules with improved potency and selectivity. openmedicinalchemistryjournal.commdpi.com

For example, computational studies on novel linezolid-based oxazolidinones have revealed higher binding affinities compared to the parent drug, which were then validated by experimental assays. mdpi.com Techniques like MM/PBSA and MM/GBSA are used to calculate the binding-free energies of ligand-receptor complexes, providing insights into the thermodynamics of interaction. nih.gov

Quantum mechanics calculations are also being employed to predict properties like a molecule's potential toxicity. nih.gov The development of predictive models for bee toxicity, for instance, can guide the design of safer insecticides. nih.gov The use of de novo design algorithms, which build novel molecular structures from scratch, holds promise for discovering entirely new oxazolidinone-based therapeutic agents. openmedicinalchemistryjournal.com

Exploration of Novel Molecular Targets and Biological Interactions

While the antibacterial activity of oxazolidinones is well-established, research is expanding to explore new therapeutic applications. The unique structural features of the oxazolidinone ring, such as its ability to act as a bioisostere for other chemical groups, make it a versatile scaffold for targeting a wide range of biological molecules. nih.gov

Recent studies have investigated the potential of oxazolidinone derivatives as:

Anticancer agents: By targeting various cellular pathways involved in cancer progression.

Anti-inflammatory agents: Modulating inflammatory responses. researchgate.net

Neurologic disease treatments: Acting on receptors in the central nervous system. researchgate.net

The exploration of dual-acting agents, where an oxazolidinone is conjugated with another pharmacophore, is a promising strategy to combat drug resistance and enhance therapeutic efficacy. researchgate.net For instance, nitroimidazole-oxazolidinone conjugates have shown synergistic activity against anaerobic bacteria. researchgate.net The ability of oxazolidinones to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit remains a key area of investigation, with efforts focused on overcoming resistance mechanisms. mdpi.comnumberanalytics.com

Development of Research Tools and Probes based on the 2,4-Oxazolidinedione (B1205460), 5,5-dipropyl- Scaffold

The 2,4-oxazolidinedione scaffold is not only a source of potential therapeutics but also a valuable template for creating research tools and probes. These tools are essential for studying biological processes and validating new drug targets.

The development of fluorescently labeled oxazolidinone derivatives could enable researchers to visualize the distribution and target engagement of these compounds within cells. Furthermore, the synthesis of biotinylated or photo-affinity labeled probes based on the 5,5-dipropyl-2,4-oxazolidinedione structure would facilitate the identification and characterization of its molecular targets through techniques like affinity chromatography and photo-affinity labeling.

The design of selective inhibitors for specific enzymes or receptors, based on the oxazolidinone scaffold, can provide valuable tools to dissect complex biological pathways. For example, derivatives of thiazolidinedione, a related heterocyclic compound, have been developed as inhibitors of enzymes like P. aeruginosa PhzS, which is involved in bacterial virulence. nih.gov

Multidisciplinary Research Synergies in Oxazolidinedione Chemistry

The future of research on 2,4-Oxazolidinedione, 5,5-dipropyl- and its derivatives will heavily rely on collaborations across various scientific disciplines. The synergy between synthetic chemists, computational biologists, pharmacologists, and clinicians is crucial for accelerating the discovery and development of new therapeutic agents.

| Discipline | Contribution to Oxazolidinone Research |

| Synthetic Chemistry | Development of novel, efficient, and sustainable synthetic routes. researchgate.netd-nb.info |

| Computational Chemistry | Rational design of new derivatives with improved properties and prediction of their biological activity and potential toxicity. mdpi.comnih.govnih.gov |

| Pharmacology | Evaluation of the biological activity of new compounds in vitro and in vivo, and elucidation of their mechanisms of action. mdpi.comnih.gov |

| Structural Biology | Determination of the three-dimensional structures of oxazolidinone derivatives in complex with their biological targets. mdpi.com |

| Clinical Medicine | Translation of promising preclinical candidates into clinical trials and evaluation of their therapeutic efficacy in patients. acs.orgbohrium.com |

This multidisciplinary approach will be essential to address the challenges of drug resistance and to unlock the full therapeutic potential of the oxazolidinone scaffold in treating a wide range of diseases. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.